REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:8][C:9]1[C:22]([Br:23])=[CH:21][C:20]([Cl:24])=[CH:19][C:10]=1[C:11]([NH:13][CH:14]([CH:16]1[CH2:18][CH2:17]1)[CH3:15])=[O:12].[Br:25][C:26]1[CH:30]=[C:29]([C:31](OC2C=CC=CC=2)=[O:32])[N:28]([C:40]2[C:45]([Cl:46])=[CH:44][CH:43]=[CH:42][N:41]=2)[N:27]=1.CC(C)([O-])C.[K+]>O.CS(C)=O>[Br:25][C:26]1[CH:30]=[C:29]([C:31]([NH:8][C:9]2[C:10]([C:11](=[O:12])[NH:13][CH:14]([CH:16]3[CH2:18][CH2:17]3)[CH3:15])=[CH:19][C:20]([Cl:24])=[CH:21][C:22]=2[Br:23])=[O:32])[N:28]([C:40]2[C:45]([Cl:46])=[CH:44][CH:43]=[CH:42][N:41]=2)[N:27]=1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
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Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC(C)C2CC2)C=C(C=C1Br)Cl
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Name
|
phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN(C(=C1)C(=O)OC1=CC=CC=C1)C1=NC=CC=C1Cl
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
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followed by reaction for one hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
Then, the reaction liquid
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Type
|
EXTRACTION
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Details
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The mixed liquid was subjected to extraction with ethyl acetate
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Type
|
WASH
|
Details
|
the organic layer was washed with a sodium chloride aqueous solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2 to 4/6)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(NC(C)C1CC1)=O)Cl)Br)C1=NC=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |